molecular formula C24H26F3NO5S B12770334 Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- CAS No. 1224933-67-8

Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)-

Cat. No.: B12770334
CAS No.: 1224933-67-8
M. Wt: 496.5 g/mol
InChI Key: IHLMQHFPWQMCHB-QTIJPIMZSA-N
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Description

Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methanone group, a tetrahydro-2H-pyran ring, an isoindole ring, and a trifluoro-1-methylethoxy group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and tetrahydro-2H-pyran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, or advanced materials. Its unique properties could make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- include other methanone derivatives, isoindole compounds, and trifluoroethoxy-substituted molecules.

Uniqueness

What sets this compound apart is its combination of functional groups and structural features. The presence of the tetrahydro-2H-pyran ring, isoindole ring, and trifluoro-1-methylethoxy group in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.

Conclusion

Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- is a complex and intriguing compound with potential applications in various scientific fields. Its unique structure and properties make it a valuable subject for further research and development.

Properties

CAS No.

1224933-67-8

Molecular Formula

C24H26F3NO5S

Molecular Weight

496.5 g/mol

IUPAC Name

[5-(111C)methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[5-(oxan-4-yl)-1,3-dihydroisoindol-2-yl]methanone

InChI

InChI=1S/C24H26F3NO5S/c1-15(24(25,26)27)33-22-6-5-20(34(2,30)31)12-21(22)23(29)28-13-18-4-3-17(11-19(18)14-28)16-7-9-32-10-8-16/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3/t15-/m0/s1/i2-1

InChI Key

IHLMQHFPWQMCHB-QTIJPIMZSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)[11CH3])C(=O)N2CC3=C(C2)C=C(C=C3)C4CCOCC4

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3=C(C2)C=C(C=C3)C4CCOCC4

Origin of Product

United States

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